N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of dichlorophenyl, ethyl, tetrazolyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenylethylamine with 3-(1H-tetrazol-1-yl)benzoic acid under dehydrating conditions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the tetrazolyl and benzamide groups contribute to its potential bioactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C16H13Cl2N5O |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-13-5-4-11(15(18)9-13)6-7-19-16(24)12-2-1-3-14(8-12)23-10-20-21-22-23/h1-5,8-10H,6-7H2,(H,19,24) |
InChI Key |
XFKSJDWGQCRRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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